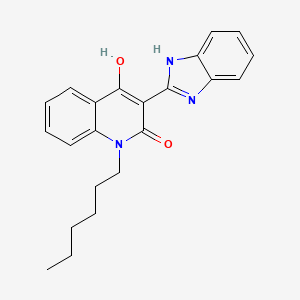![molecular formula C19H30N2OS B6068405 N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)
N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound found in the human body. SAMe is synthesized from the amino acid methionine and plays a crucial role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been widely studied for its potential therapeutic effects on various health conditions, including depression, osteoarthritis, and liver disease.
作用機序
SAMe exerts its therapeutic effects through various mechanisms of action. SAMe is involved in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a role in regulating mood. SAMe is also involved in the synthesis of DNA and proteins, which are essential for cellular function. Additionally, SAMe has been shown to have antioxidant and anti-inflammatory properties, which may help protect against cellular damage and reduce inflammation.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, which may help regulate mood. SAMe has also been shown to reduce levels of homocysteine, an amino acid that is associated with an increased risk of cardiovascular disease. Additionally, SAMe has been shown to have antioxidant and anti-inflammatory properties, which may help protect against cellular damage and reduce inflammation.
実験室実験の利点と制限
SAMe has several advantages and limitations for lab experiments. One advantage is that SAMe is a naturally occurring compound found in the human body, which makes it easier to study and potentially safer for human use. Additionally, SAMe has been extensively studied and has a well-established safety profile. However, one limitation is that SAMe can be difficult to synthesize and may be expensive to produce in large quantities. Additionally, SAMe may have variable effects depending on the dose and the specific health condition being studied.
将来の方向性
There are several future directions for research on SAMe. One area of research is to further investigate the potential therapeutic effects of SAMe on various health conditions, including depression, osteoarthritis, and liver disease. Additionally, research could focus on identifying the optimal dose and duration of SAMe treatment for different health conditions. Another area of research is to investigate the potential mechanisms of action of SAMe, including its effects on neurotransmitters, DNA synthesis, and inflammation. Finally, research could focus on developing new methods for synthesizing SAMe that are more efficient and cost-effective.
合成法
SAMe can be synthesized through a multi-step process involving the conversion of methionine to S-adenosylhomocysteine (SAH) and subsequently to SAMe. The final step of SAMe synthesis involves the transfer of a methyl group from SAMe to an acceptor molecule, which results in the conversion of SAMe to SAH.
科学的研究の応用
SAMe has been extensively studied for its potential therapeutic effects on various health conditions. Several studies have suggested that SAMe may be effective in treating depression, with some studies showing that SAMe may be as effective as antidepressant medications. SAMe has also been studied for its potential benefits in treating osteoarthritis, with some studies showing that SAMe may help reduce pain and improve joint function. Additionally, SAMe has been studied for its potential benefits in treating liver disease, with some studies suggesting that SAMe may help improve liver function and reduce inflammation.
特性
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-3-methylsulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-20-12-6-9-18(15-20)16-21(19(22)11-14-23-2)13-10-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFEVVCMGVUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)


![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)
![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)
![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)